molecular formula C21H20ClN5O3S B2447287 N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1359218-82-8

N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2447287
CAS RN: 1359218-82-8
M. Wt: 457.93
InChI Key: YSWLCUBHSKGDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

One significant area of research is the exploration of antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to modulate pain and inflammation, which is crucial in the development of new therapeutic agents. For instance, derivatives with substituted benzylidene groups have shown significant antinociceptive and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in pain and inflammation management T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012.

Antimicrobial Activity

Another area of application is in antimicrobial and anticancer activities. Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and characterized, showing promising in vitro antimicrobial and anticancer activities. This suggests that such compounds could be developed into effective antimicrobial and anticancer agents, contributing to the fight against infectious diseases and cancer H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Synthesis and Characterization of Derivatives

The synthesis and characterization of new derivatives, such as pyrazolo[3,4-d]pyrimidine derivatives, have also been explored. These studies not only provide insights into the chemical properties of such compounds but also lay the foundation for further exploration of their biological activities. Some derivatives have been evaluated for their antitumor activity against specific cancer cell lines, offering a pathway to new cancer therapies A. El-Morsy, Mohamed El-Sayed, Hamada S. Abulkhair, 2017.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-14-7-6-10-30-14)31-12-17(28)23-16-9-5-4-8-15(16)22/h4-10H,3,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWLCUBHSKGDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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